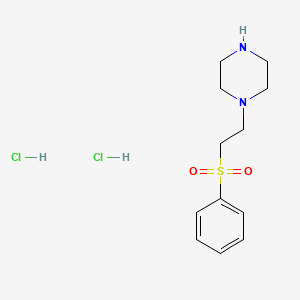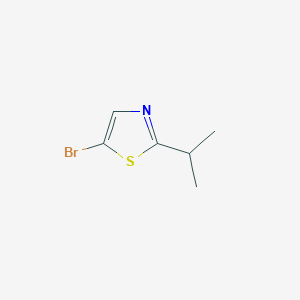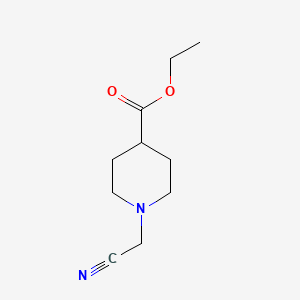
1-(2-Benzenesulfonyl-ethyl)piperazine 2hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-(2-Benzenesulfonyl-ethyl)piperazine 2hcl" is a derivative of piperazine, which is a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Piperazine derivatives are known for their diverse biological activities and have been the subject of various chemical studies. For instance, derivatives with benzenesulfonyl moieties have been synthesized and evaluated for their anti-acetylcholinesterase activity, which is significant in the context of antidementia agents . Additionally, such compounds have been explored for their potential antibacterial and antioxidant activities .
Synthesis Analysis
The synthesis of piperazine derivatives often involves nucleophilic substitution reactions. For example, 1-benzhydryl piperazine can react with benzenesulfonyl chloride to produce 1-benzenesulfonyl-4-benzhydryl-piperazine . Similarly, the synthesis of 1-benzhydryl-4-(2-nitro-benzenesulfonyl)-piperazine is achieved through the nucleophilic substitution of 1-benzhydryl piperazine with 2-nitro-benzenesulfonyl chloride . These reactions typically require a solvent such as methylene dichloride and a base like triethylamine to proceed .
Molecular Structure Analysis
The molecular structure of piperazine derivatives is often elucidated using X-ray crystallography. The piperazine ring is commonly found in a chair conformation, which is a stable configuration for six-membered rings. The geometry around the sulfur atom in these compounds is typically distorted tetrahedral . The crystal structure analysis provides detailed information about bond lengths, bond angles, and the overall three-dimensional arrangement of atoms within the molecule.
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions, including further functionalization. The presence of the benzenesulfonyl group can influence the reactivity of the compound, as seen in the synthesis of different derivatives for biological activity screening . The chemical behavior of these compounds under different conditions, such as exposure to acids or bases, can lead to the formation of new derivatives with potential analytical or pharmacological applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents attached to the piperazine ring. For instance, the introduction of a bulky benzenesulfonyl group can affect the compound's solubility and its interaction with biological targets . The presence of different functional groups also impacts the compound's ability to form intermolecular hydrogen bonds, which can be crucial for its crystalline structure and biological activity .
Aplicaciones Científicas De Investigación
Anti-Mycobacterial Applications
Piperazine and its analogues, including 1-(2-Benzenesulfonyl-ethyl)piperazine 2HCl, have been highlighted for their potential in anti-mycobacterial applications. They have been recognized as essential building blocks in designing potent molecules against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This showcases piperazine's versatility and importance in developing cost-effective, safer, and selective anti-mycobacterial agents (Girase et al., 2020).
Therapeutic Uses and Patent Review
Piperazine derivatives, including structures similar to 1-(2-Benzenesulfonyl-ethyl)piperazine, have a wide range of therapeutic uses. They have been incorporated into drugs with diverse pharmacological activities, such as antipsychotics, antihistamines, antidepressants, anticancer, antiviral, and anti-inflammatory agents. This broad potential underlines the importance of piperazine as a flexible building block in drug discovery, impacting pharmacokinetic and pharmacodynamic properties of resulting molecules (Rathi et al., 2016).
Development for TB Treatment
Specific derivatives, like Macozinone (piperazine-benzothiazinone PBTZ169), are undergoing clinical studies for tuberculosis treatment. Macozinone targets decaprenylphosphoryl ribose oxidase DprE1, crucial for the cell wall synthesis in Mycobacterium tuberculosis, highlighting the significant role piperazine derivatives play in advancing TB drug regimens (Makarov & Mikušová, 2020).
Exploring Biological Potentials
Piperazines, including variants like 1-(2-Benzenesulfonyl-ethyl)piperazine, are noted for their efficacious biological and pharmacological properties. They have been involved in treatments targeting a wide array of activities, including anti-microbial, anti-tubercular, anticonvulsant, anti-depressant, anti-malarial, and anti-inflammatory activities. These findings underline the diverse biological potentials of piperazines and their derivatives in medicinal chemistry (Verma & Kumar, 2017).
Safety and Hazards
The compound is labeled with an exclamation mark pictogram, indicating that it may be a potential hazard . It has hazard statements H302 and H319, indicating that it may be harmful if swallowed and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
1-[2-(benzenesulfonyl)ethyl]piperazine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S.2ClH/c15-17(16,12-4-2-1-3-5-12)11-10-14-8-6-13-7-9-14;;/h1-5,13H,6-11H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSARRQFZSPDRR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCS(=O)(=O)C2=CC=CC=C2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80590050 |
Source


|
| Record name | 1-[2-(Benzenesulfonyl)ethyl]piperazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
866588-15-0 |
Source


|
| Record name | 1-[2-(Benzenesulfonyl)ethyl]piperazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine](/img/structure/B1286991.png)







![N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B1287010.png)
![Ethyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B1287014.png)


